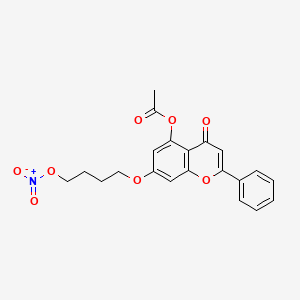
7-(4-(nitrooxy)butoxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-(Nitrooxy)butoxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This particular compound features a nitrooxy group, which is known for its potential in various chemical reactions and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(nitrooxy)butoxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate typically involves multiple stepsThe Pechmann condensation is often used to synthesize the coumarin core . This involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-(Nitrooxy)butoxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate can undergo various types of chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form nitro compounds.
Reduction: The nitrooxy group can be reduced to form amines.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrooxy group can yield nitro derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
7-(4-(Nitrooxy)butoxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-(4-(nitrooxy)butoxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate involves its interaction with specific molecular targets and pathways. The nitrooxy group can release nitric oxide (NO), which is known to have various biological effects, including vasodilation and modulation of cellular signaling pathways . The coumarin core can interact with enzymes and receptors, leading to various biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its use as a choleretic drug.
Novobiocin: A coumarin antibiotic with anticancer properties.
4-Methyl-7-oxy-glucoside coumarin: Exhibits anti-proliferative effects on cancer cells.
Uniqueness
7-(4-(Nitrooxy)butoxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate is unique due to the presence of the nitrooxy group, which imparts additional biological activities and chemical reactivity compared to other coumarin derivatives .
Propriétés
Numéro CAS |
1227681-48-2 |
|---|---|
Formule moléculaire |
C21H19NO8 |
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
[7-(4-nitrooxybutoxy)-4-oxo-2-phenylchromen-5-yl] acetate |
InChI |
InChI=1S/C21H19NO8/c1-14(23)29-19-11-16(27-9-5-6-10-28-22(25)26)12-20-21(19)17(24)13-18(30-20)15-7-3-2-4-8-15/h2-4,7-8,11-13H,5-6,9-10H2,1H3 |
Clé InChI |
MEMSOEUINYSFOE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)OCCCCO[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


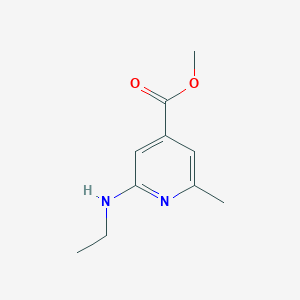
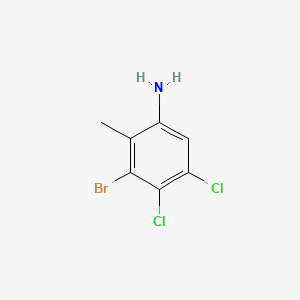
![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)
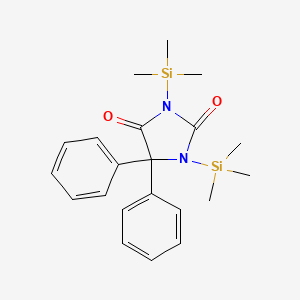
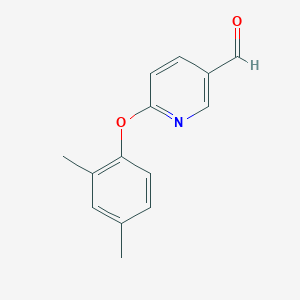
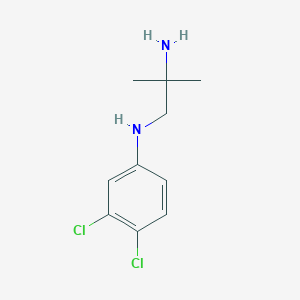
![n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939167.png)
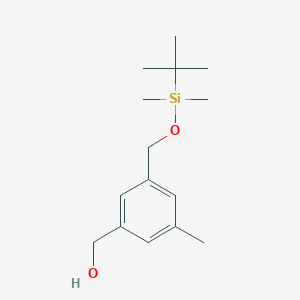

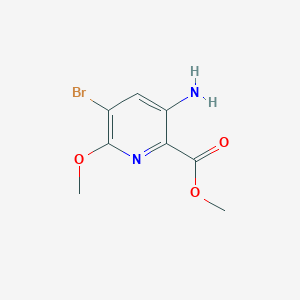
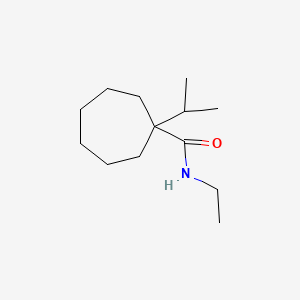
![tert-Butyl 2-formyl-6-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13939179.png)
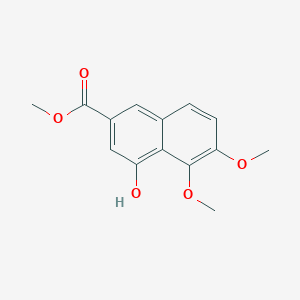
![2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid](/img/structure/B13939187.png)
